4-Iodo-5-methyl-1H-imidazole

Cross-Coupling Suzuki-Miyaura Sonogashira

Researchers relying on bromo- or chloro-imidazole building blocks often encounter sluggish oxidative addition and poor chemoselectivity in Pd-catalyzed cross-coupling. 4-Iodo-5-methyl-1H-imidazole solves this as a privileged iodo-electrophile. • Enhanced Pd oxidative addition vs. Br/Cl analogs for higher coupling yields • Enables chemoselective late-stage functionalization in presence of less reactive halogens • Crystalline solid with high melting point ensures safe, precise kilogram-scale handling

Molecular Formula C4H5IN2
Molecular Weight 208 g/mol
CAS No. 15813-07-7
Cat. No. B092809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-5-methyl-1H-imidazole
CAS15813-07-7
Molecular FormulaC4H5IN2
Molecular Weight208 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)I
InChIInChI=1S/C4H5IN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7)
InChIKeyYKQGANWRJDKVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-5-methyl-1H-imidazole: Strategic Building Block


4-Iodo-5-methyl-1H-imidazole (CAS 15813-07-7) is a heterocyclic aryl iodide belonging to the imidazole class, characterized by an iodine substituent at the C4(5) position and a methyl group at the C5(4) position of the 1H-imidazole ring. This compound is widely employed as a versatile intermediate in medicinal chemistry and organic synthesis due to its ability to undergo efficient palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex, biologically active molecules . Its high purity (typically ≥95–99%) and well-defined physical properties make it a reliable choice for both research and industrial applications .

Palladium-catalyzed cross-coupling partner
High-purity building block (≥95%)
Solid form with thermal stability

4-Iodo-5-methyl-1H-imidazole: Irreplaceable for Cross-Coupling


In-class imidazole analogs, such as the parent 5-methyl-1H-imidazole or the 4-chloro- and 4-bromo- derivatives, exhibit significantly different physicochemical properties and reactivities that preclude simple interchange. The iodine atom in 4-iodo-5-methyl-1H-imidazole dramatically enhances its reactivity in oxidative addition steps of palladium-catalyzed cross-coupling reactions compared to bromo and chloro analogs [1]. Furthermore, its distinct solubility profile and higher melting point differentiate it from less substituted analogs, impacting process development, formulation, and storage . Substituting a less reactive halogen or an unsubstituted analog would necessitate re-optimization of reaction conditions, potentially lead to lower yields, and alter the physicochemical properties of downstream intermediates and final products.

Bromo/chloro analogs exhibit lower oxidative addition reactivity, which may reduce coupling efficiency under standard conditions.
Significantly different solubility profiles (14-fold higher for iodo) can alter aqueous/biphasic process suitability.
Lower melting point and non-crystalline forms of other analogs may complicate solid handling and storage.

4-Iodo-5-methyl-1H-imidazole: Differentiating Data


Superior Cross-Coupling Reactivity

4-Iodo-5-methyl-1H-imidazole exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 4-bromo and 4-chloro analogs. The iodine substituent facilitates a more facile oxidative addition step with Pd(0) catalysts, a key initiation step in Suzuki-Miyaura, Sonogashira, and other coupling reactions. The reactivity order for oxidative addition is well-established as I > Br ~ OTf > Cl [1]. In a representative example, a highly functionalized 4-iodoimidazole derivative underwent Suzuki-Miyaura cross-coupling with a pyrimidineboronic acid in 67% yield, while 5-iodoimidazoles achieved 68–79% yields with phenylboronic acids under similar conditions [2].

Cross-Coupling Reactivity
Class-level inference
Reactivity order I > Br > Cl in oxidative addition; 67% yield reported for a 4-iodoimidazole derivative in Suzuki coupling
Iodo enables milder conditions and higher reported yields.
Class-level; verify under target conditions.
Cross-Coupling Suzuki-Miyaura Sonogashira

Crystalline Stability and High Purity

4-Iodo-5-methyl-1H-imidazole possesses a significantly higher melting point (153–154°C) compared to the unsubstituted 5-methyl-1H-imidazole (44–47°C) . This substantial increase (>100°C) is indicative of stronger intermolecular interactions in the crystalline state, conferring greater thermal stability and facilitating handling and storage as a solid. The compound is typically supplied as a high-purity (99%) crystalline powder, which is advantageous for precise weighing and formulation in both research and industrial settings .

Thermal Stability & Purity
Cross-study comparable
mp 153–154°C (>100°C above parent); typically 99% purity crystalline powder
Supports solid handling and process reliability.
Supplier-reported; thermal comparison cross-study.
Physicochemical Properties Thermal Stability Process Chemistry

Enhanced Aqueous Solubility Profile

The solubility of 4-iodo-5-methyl-1H-imidazole in water is 5 g per 100 mL at 20°C (50 mg/mL) . In comparison, the 4-bromo analog has an estimated water solubility of 3575 mg/L (3.6 mg/mL) at 25°C [1]. This represents an approximately 14-fold higher aqueous solubility for the iodo compound. Additionally, the iodo compound is freely soluble in ethanol and ether, making it amenable to a wide range of reaction solvents .

Aqueous Solubility
Cross-study comparable
50 mg/mL (20°C); ~14-fold higher than 4-bromo analog (est. 3.6 mg/mL)
Facilitates aqueous/biphasic reaction workup.
Compare with bromo analog under process conditions.
Solubility Process Development Formulation

Proven Intermediate in Medicinal Chemistry

4-Iodo-5-methyl-1H-imidazole is explicitly claimed and utilized as a key synthetic intermediate in numerous pharmaceutical patents and primary research publications. For instance, it is employed in the synthesis of heterocyclic modulators of lipid synthesis (WO-2015095767-A1) and in the preparation of imidazole derivatives for various therapeutic targets, as detailed in a Merck Sharp & Dohme Corp. patent (WO2017/74832) . These citations demonstrate its proven utility in constructing complex, pharmacologically relevant molecules.

Pharma Intermediate Use
Source review
Documented in patents (WO-2015095767-A1, WO2017/74832) for lipid modulator and IDO1 inhibitor synthesis
Reduces synthesis development risk for library construction.
Verify patent applicability for specific targets.
Medicinal Chemistry Drug Discovery Chemical Biology

4-Iodo-5-methyl-1H-imidazole: Recommended Applications


C4-Arylated Imidazole Library Synthesis

Utilize 4-iodo-5-methyl-1H-imidazole as a privileged electrophilic partner in palladium-catalyzed cross-coupling reactions. Its high reactivity towards oxidative addition [1] enables rapid diversification at the C4(5) position with a broad range of aryl, heteroaryl, and alkynyl nucleophiles, generating focused libraries of 4(5)-substituted imidazoles for biological screening [2].

Halogen-Selective Functionalization in Drug Synthesis

In multi-step synthetic routes towards drug candidates, the iodo substituent serves as a superior handle for late-stage functionalization. Its enhanced reactivity allows for selective coupling in the presence of less reactive bromo or chloro groups elsewhere in the molecule, providing chemoselectivity that is difficult to achieve with bromo or chloro imidazole analogs [1].

Scalable Process with Solubility and Handling Advantages

For reactions conducted in aqueous or biphasic media, the significantly higher water solubility of 4-iodo-5-methyl-1H-imidazole compared to the bromo analog [1] simplifies reaction setup and workup. Additionally, its high melting point and crystalline nature [2] facilitate safe, precise handling and storage in kilogram-scale operations.

Reliable Building Block for Literature Synthetic Routes

Employ 4-iodo-5-methyl-1H-imidazole as a reliable building block in established synthetic protocols, such as those described in patents for IDO1 inhibitors or lipid synthesis modulators [1]. This reduces the need for reaction optimization and ensures compatibility with downstream transformations, accelerating lead optimization timelines.

Application
Selection Property
Validation Focus
C4-Arylated imidazole library synthesis
Reported high oxidative addition reactivity
Cross-coupling substrate scope and yield
Late-stage halogen-selective functionalization
Chemoselectivity from iodo vs bromo/chloro
Compatibility with existing functional groups
Scalable process with aqueous/biphasic media
Higher aqueous solubility and crystalline solid
Process robustness and handling reliability
Literature synthetic route adoption
Documented use in pharmaceutical patents
Reaction condition transferability

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